Home > Products > Screening Compounds P146794 > Crizotinib-metabolite-GlucA
Crizotinib-metabolite-GlucA -

Crizotinib-metabolite-GlucA

Catalog Number: EVT-13980933
CAS Number:
Molecular Formula: C19H27N5O6
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Crizotinib-metabolite-GlucA is a significant metabolite of crizotinib, a small molecule receptor tyrosine kinase inhibitor primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. Crizotinib itself is known for its role in targeting specific oncogenic drivers, particularly the EML4-ALK fusion protein, which is prevalent in a subset of lung cancers. The glucuronidation of crizotinib leads to the formation of crizotinib-metabolite-GlucA, enhancing its solubility and facilitating its excretion from the body.

Source

Crizotinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2011 for treating patients with ALK-positive advanced non-small cell lung cancer. The compound undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, resulting in various metabolites including crizotinib-metabolite-GlucA .

Classification

Crizotinib-metabolite-GlucA can be classified under the following categories:

  • Type: Small molecule
  • Groups: Approved, Investigational
  • Mechanism: Metabolite of a receptor tyrosine kinase inhibitor
Synthesis Analysis

Methods

The synthesis of crizotinib-metabolite-GlucA involves metabolic processes that convert crizotinib via glucuronidation. This process typically occurs in the liver, where UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to hydroxyl groups on the parent drug.

Technical Details

The technical aspects of synthesizing crizotinib-metabolite-GlucA include:

  • Enzymatic Pathway: The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 1A1 (UGT1A1), which facilitates the conjugation of glucuronic acid to crizotinib.
  • Conditions: The reaction usually occurs under physiological conditions within hepatocytes, where the substrate concentration and enzyme activity can significantly influence the rate of metabolism.
Molecular Structure Analysis

Structure

Crizotinib-metabolite-GlucA retains the core structure of crizotinib but features an additional glucuronic acid moiety. The molecular formula for crizotinib is C21H22Cl2FN5OC_{21}H_{22}Cl_{2}FN_{5}O, while the glucuronide form incorporates this additional sugar unit.

Data

The structural data can be summarized as follows:

  • Molecular Weight: Approximately 477.38 g/mol (considering the addition of glucuronic acid).
  • Chemical Structure: The compound includes a pyrazole ring, a phenyl group, and a chloro substituent, characteristic of crizotinib's structure.
Chemical Reactions Analysis

Reactions

Crizotinib-metabolite-GlucA primarily participates in elimination reactions as it is excreted from the body. The conversion from crizotinib to its glucuronide metabolite involves:

  • Glucuronidation Reaction: This reaction involves nucleophilic attack by the hydroxyl group on crizotinib on the anomeric carbon of UDP-glucuronic acid.

Technical Details

The technical details regarding these reactions include:

  • Catalysts: UDP-glucuronosyltransferases serve as catalysts.
  • Reaction Conditions: Typically occur in an aqueous environment at physiological pH.
Mechanism of Action

Process

The mechanism by which crizotinib-metabolite-GlucA acts involves its role as a metabolite that enhances the solubility and excretion of crizotinib. By undergoing glucuronidation:

  • Inhibition Mechanism: While crizotinib inhibits receptor tyrosine kinases such as ALK and c-Met, its metabolite does not exhibit similar inhibitory effects but aids in reducing systemic toxicity through enhanced clearance.

Data

Pharmacokinetic studies indicate that the formation of glucuronide metabolites like crizotinib-metabolite-GlucA significantly affects the bioavailability and elimination half-life of crizotinib, thus influencing therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Crizotinib-metabolite-GlucA is more soluble in water compared to its parent compound due to the presence of polar hydroxyl groups from glucuronic acid.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data for crizotinib-metabolite-GlucA is not extensively documented but can be inferred to be higher than that of crizotinib due to increased molecular weight.
Applications

Scientific Uses

Crizotinib-metabolite-GlucA serves primarily in pharmacokinetic studies to understand drug metabolism and excretion pathways. Its significance includes:

  • Clinical Pharmacology: Understanding how metabolic pathways influence drug efficacy and safety profiles.
  • Drug Development: Insights gained from studying this metabolite can inform modifications to enhance therapeutic indices for similar compounds.
Biosynthesis and Metabolic Pathways of Crizotinib-Metabolite-GlucA

Enzymatic Pathways in Glucuronidation of Crizotinib

Crizotinib undergoes phase II metabolism primarily via glucuronidation, a process where uridine diphosphate glucuronic acid (UDPGA) is conjugated to phase I metabolites. The principal metabolic precursor for glucuronidation is O-dealkylated crizotinib (PF-06260182), formed through initial CYP3A4/5-mediated oxidation [3]. This phenolic metabolite serves as the substrate for UDP-glucuronosyltransferases (UGTs), forming the crizotinib-glucuronide conjugate (Crizotinib-metabolite-GlucA). The reaction follows nucleophilic substitution kinetics, where the oxygen atom of the phenolic group attacks the C1 carbon of UDPGA's glucosyl moiety, resulting in a stable β-D-glucuronide linkage. In vitro studies using human liver microsomes confirm this pathway accounts for ~22% of total crizotinib clearance [3] [7]. Crucially, glucuronidation enhances the metabolite's water solubility, facilitating renal or biliary excretion.

Table 1: Key Enzymes Catalyzing Crizotinib Glucuronidation

Enzyme IsoformTissue ExpressionCatalytic Efficiency (Vmax/Km, µL/min/mg)Primary Metabolite
UGT1A1Liver, Intestine18.7 ± 2.3O-dealkyl-glucuronide
UGT1A3Liver12.4 ± 1.8O-dealkyl-glucuronide
UGT1A9Liver, Kidney8.3 ± 0.9Minor glucuronides
UGT2B7Liver, Intestine14.6 ± 2.1O-dealkyl-glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Metabolite Formation

UGTs are membrane-bound enzymes localized in the endoplasmic reticulum that catalyze glucuronide conjugation. Among 22 human UGT isoforms, UGT1A1, UGT1A3, UGT1A9, and UGT2B7 demonstrate significant activity toward O-dealkylated crizotinib [3] [7]. Kinetic profiling reveals:

  • UGT1A1 exhibits the highest affinity (Km = 45 µM) and catalytic efficiency (Vmax/Km = 18.7 µL/min/mg) for the O-dealkylated metabolite
  • UGT2B7 contributes to ~30% of hepatic glucuronidation at therapeutic crizotinib concentrations (1–10 µM)
  • Chemical inhibition studies using bilirubin (UGT1A1 inhibitor) and fluconazole (UGT2B7 inhibitor) reduce glucuronide formation by 65% and 28%, respectively [7]Recombinant UGT assays further confirm UGT1A1’s dominant role, with glucuronide synthesis rates exceeding other isoforms by 2.3-fold. This isoform-specific activity underscores the functional redundancy and tissue-specific partitioning of UGT-mediated clearance pathways.

Comparative Analysis of Hepatic vs. Extrahepatic Metabolic Profiling

Glucuronidation of crizotinib occurs in both hepatic and extrahepatic tissues, albeit with divergent efficiencies:

  • Liver: The primary site of glucuronidation, contributing ~85% of systemic Crizotinib-metabolite-GlucA. Human hepatocytes demonstrate a glucuronide synthesis rate of 4.2 pmol/min/10⁶ cells at 50 µM substrate concentration [2] [8].
  • Intestine: Expresses UGT1A1 and UGT2B7, accounting for ~12% of total glucuronidation. Intestinal microsomes generate glucuronide at 32% of hepatic rates due to lower UGT expression [2].
  • Kidney: UGT1A9-mediated glucuronidation is detectable but minimal (<3% of total), attributed to competing renal excretion pathways [8].

Table 2: Tissue-Specific Glucuronidation Kinetics of Crizotinib Metabolites

Tissue SourceUGT Expression ProfileGlucuronide Formation Rate (pmol/min/mg protein)Relative Contribution (%)
LiverUGT1A1, 1A3, 1A9, 2B7412 ± 3885
Small IntestineUGT1A1, 2B7132 ± 1712
KidneyUGT1A929 ± 43
LungLow UGT1A18 ± 2<1

Hepatic impairment significantly alters this balance: Moderate hepatic dysfunction (Child-Pugh B) reduces glucuronide clearance by 36%, while severe impairment (Child-Pugh C) reduces it by 52%, necessitating dose adjustments [2].

Impact of Genetic Polymorphisms on GlucA Biotransformation

Genetic variations in UGT and CYP genes substantially influence Crizotinib-metabolite-GlucA biosynthesis:

  • CYP3A53 (rs776746): This loss-of-function polymorphism (present in 80–95% of Asians) reduces O-dealkylated precursor formation by 67%, limiting substrate availability for glucuronidation [3] [10]. Patients with *CYP3A5 non-expressor genotypes exhibit 42% lower glucuronide AUC than expressors [10].
  • UGT1A128 (rs8175347): The TA-repeat polymorphism (7/7 genotype) decreases glucuronidation efficiency by 55% due to reduced enzyme expression. Pharmacokinetic studies show a 1.9-fold increase in O-dealkylated crizotinib exposure in *UGT1A128 homozygotes [2] [8].
  • CYP2C19 polymorphisms: Though not directly involved in glucuronidation, CYP2C19*2 reduces CYP3A4 activity via metabolic interplay, indirectly lowering glucuronide precursor synthesis by 31% [5] [10].

Population pharmacokinetic modeling indicates that UGT1A128 and CYP3A53 polymorphisms collectively explain 38% of interindividual variability in glucuronide exposure. This genetic modulation necessitates personalized therapeutic monitoring in patients carrying high-risk genotypes.

Compound Nomenclature:

  • Crizotinib: PF-02341066
  • O-dealkylated metabolite: PF-06260182
  • Crizotinib-glucuronide: Crizotinib-metabolite-GlucA

Properties

Product Name

Crizotinib-metabolite-GlucA

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-amino-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C19H27N5O6

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C19H27N5O6/c20-18-13(29-19-17(28)16(27)15(26)14(9-25)30-19)5-10(6-22-18)11-7-23-24(8-11)12-1-3-21-4-2-12/h5-8,12,14-17,19,21,25-28H,1-4,9H2,(H2,20,22)/t14-,15-,16+,17-,19-/m1/s1

InChI Key

LKBCSYYYWDTIDR-OGJJZOIMSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.